Cas no 2229411-37-2 (methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate)
methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate
- EN300-1777501
- methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate
- 2229411-37-2
-
- Inchi: 1S/C12H20O4/c1-11(5-7-16-8-6-11)12(3-4-12)9(13)10(14)15-2/h9,13H,3-8H2,1-2H3
- InChI Key: ZZPWGGMUYLHAAT-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C1(CC1)C1(C)CCOCC1
Computed Properties
- Exact Mass: 228.13615911g/mol
- Monoisotopic Mass: 228.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 55.8Ų
methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777501-0.05g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 0.05g |
$1750.0 | 2023-09-20 | ||
| Enamine | EN300-1777501-0.1g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 0.1g |
$1834.0 | 2023-09-20 | ||
| Enamine | EN300-1777501-0.25g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 0.25g |
$1917.0 | 2023-09-20 | ||
| Enamine | EN300-1777501-0.5g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 0.5g |
$2000.0 | 2023-09-20 | ||
| Enamine | EN300-1777501-1.0g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 1g |
$2083.0 | 2023-06-02 | ||
| Enamine | EN300-1777501-2.5g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 2.5g |
$4084.0 | 2023-09-20 | ||
| Enamine | EN300-1777501-5.0g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 5g |
$6043.0 | 2023-06-02 | ||
| Enamine | EN300-1777501-10.0g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 10g |
$8961.0 | 2023-06-02 | ||
| Enamine | EN300-1777501-1g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 1g |
$2083.0 | 2023-09-20 | ||
| Enamine | EN300-1777501-5g |
methyl 2-hydroxy-2-[1-(4-methyloxan-4-yl)cyclopropyl]acetate |
2229411-37-2 | 5g |
$6043.0 | 2023-09-20 |
methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate
Recent Advances in the Study of Methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate (CAS: 2229411-37-2)
The compound methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate (CAS: 2229411-37-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and tetrahydropyran (oxane) structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules.
One of the key areas of interest is the compound's role as an intermediate in the synthesis of novel drug candidates. Researchers have developed efficient synthetic routes to produce methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate with high enantiomeric purity, which is crucial for its application in chiral drug development. The presence of both hydroxyl and ester functional groups in the molecule allows for further derivatization, making it a versatile scaffold for medicinal chemistry.
Recent pharmacological studies have explored the biological activity of this compound and its derivatives. Preliminary in vitro assays indicate that certain analogs exhibit moderate inhibitory effects on specific enzymes involved in inflammatory pathways. While the exact mechanism of action remains under investigation, these findings suggest potential applications in the development of anti-inflammatory agents. Further structure-activity relationship (SAR) studies are underway to optimize the compound's pharmacological profile.
From a chemical perspective, the stability of the cyclopropyl ring in methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate has been a subject of particular interest. Recent computational chemistry studies have provided insights into the compound's conformational preferences and electronic properties, which are important for understanding its reactivity and interactions with biological targets. These theoretical studies complement experimental work and aid in the rational design of more potent derivatives.
In the context of drug delivery, researchers have investigated the compound's physicochemical properties, including its solubility and permeability characteristics. These studies are crucial for assessing its potential as a drug candidate or as a prodrug moiety. The balanced lipophilicity of the molecule, attributed to the combination of polar (hydroxyl, ester) and nonpolar (cyclopropyl, tetrahydropyran) groups, makes it particularly interesting for formulation development.
Looking forward, several research groups are exploring the incorporation of methyl 2-hydroxy-2-1-(4-methyloxan-4-yl)cyclopropylacetate into more complex molecular architectures. The compound's structural features make it a valuable building block for the synthesis of constrained peptides and macrocyclic compounds, which are increasingly important in modern drug discovery. As research progresses, we anticipate more detailed reports on the compound's biological activities and therapeutic potential in peer-reviewed journals.
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